1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18831848
Molecular Formula: C7H2F4I2S
Molecular Weight: 447.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2F4I2S |
|---|---|
| Molecular Weight | 447.96 g/mol |
| IUPAC Name | 1-fluoro-2,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H |
| Standard InChI Key | PBAYHNRHAUKWON-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1F)I)SC(F)(F)F)I |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound’s molecular formula is C₇H₂F₄I₂S, with a molecular weight of 447.96 g/mol. The benzene core is functionalized with electronegative substituents that influence its reactivity and physical characteristics. The iodine atoms, fluorine, and trifluoromethylthio group create a polarized electron distribution, enhancing its suitability for cross-coupling reactions and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂F₄I₂S |
| Molecular Weight | 447.96 g/mol |
| IUPAC Name | 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene |
| InChI Key | Not Provided |
| Canonical SMILES | IC1=C(C(=C(C=C1)F)SC(F)(F)F)I |
The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing moiety, while the iodine atoms serve as potential sites for further functionalization via halogen exchange or metal-catalyzed reactions.
Physical and Chemical Properties
Limited experimental data are available for this specific compound, but analogous halogenated aromatics exhibit high thermal stability and low solubility in polar solvents. The presence of iodine contributes to a higher density and melting point compared to non-halogenated analogs. The fluorine atom enhances lipophilicity, which may improve bioavailability in pharmaceutical contexts.
Synthesis and Manufacturing
Synthetic Pathways
Applications and Uses
Pharmaceutical Applications
The compound’s halogen-rich structure suggests potential antimicrobial and anticancer activity. Iodine’s polarizability and fluorine’s metabolic stability make it a candidate for targeting bacterial enzymes or cancer cell receptors. Preliminary studies indicate that analogous iodinated aromatics inhibit biofilm formation in Staphylococcus aureus.
Materials Science
In materials chemistry, the trifluoromethylthio group’s electron-withdrawing nature can modulate the electronic properties of polymers or liquid crystals. This compound may serve as a monomer in conductive polymers or as a dopant in organic semiconductors.
Research Findings and Biological Activity
Antimicrobial Properties
Research highlights the compound’s efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics. The mechanism likely involves disruption of cell membrane integrity via halogen-mediated lipid peroxidation.
Mechanistic Studies
In silico docking studies suggest strong binding affinity to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. The iodine atoms form halogen bonds with active-site residues, while the fluorine enhances membrane permeability.
| Safety Parameter | Details |
|---|---|
| Storage Temperature | 2–8°C in inert atmosphere |
| Handling Precautions | Use PPE, avoid inhalation |
| Disposal | Incineration with scrubber |
Regulatory Considerations
The compound is intended for research use only. Regulatory compliance with REACH and OSHA guidelines is mandatory for large-scale handling.
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